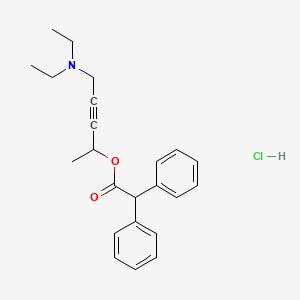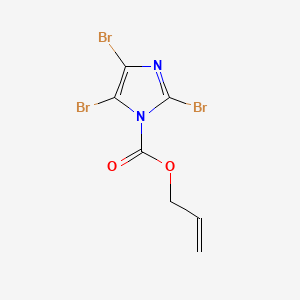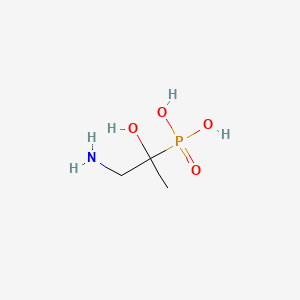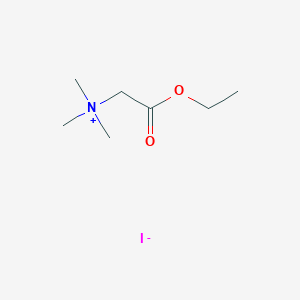
(Ethoxycarbonylmethyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethoxycarbonylmethyl)trimethylammonium iodide is a quaternary ammonium compound with the molecular formula C8H18INO2. This compound is characterized by the presence of an ethoxycarbonylmethyl group attached to a trimethylammonium ion, with iodide as the counterion. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxycarbonylmethyl)trimethylammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of trimethylamine with ethyl chloroacetate, followed by the addition of sodium iodide to replace the chloride ion with iodide. The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Ethoxycarbonylmethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Elimination Reactions: Under basic conditions, the compound can undergo Hofmann elimination to form alkenes.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution and elimination reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in solvents like water or ethanol.
Elimination Reactions: Strong bases like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include hydroxylated, cyanated, or thiolated derivatives.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
(Ethoxycarbonylmethyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of cell membrane dynamics and ion transport due to its quaternary ammonium structure.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, disinfectants, and fabric softeners.
Mechanism of Action
The mechanism of action of (Ethoxycarbonylmethyl)trimethylammonium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes by interacting with phospholipids, leading to increased membrane permeability and cell lysis. Additionally, the compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium iodide: Another quaternary ammonium compound with similar properties but different alkyl groups.
(Ferrocenylmethyl)trimethylammonium iodide: Contains a ferrocenyl group, offering unique redox properties.
Choline iodide: A naturally occurring quaternary ammonium compound with a hydroxyl group.
Uniqueness
(Ethoxycarbonylmethyl)trimethylammonium iodide is unique due to its ethoxycarbonylmethyl group, which imparts specific chemical reactivity and biological activity. This structural feature allows for diverse applications in various fields, distinguishing it from other quaternary ammonium compounds.
Properties
CAS No. |
22041-27-6 |
|---|---|
Molecular Formula |
C7H16INO2 |
Molecular Weight |
273.11 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C7H16NO2.HI/c1-5-10-7(9)6-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XMLJBIOEAYURQY-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


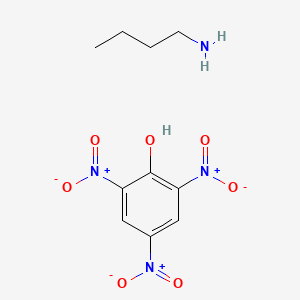
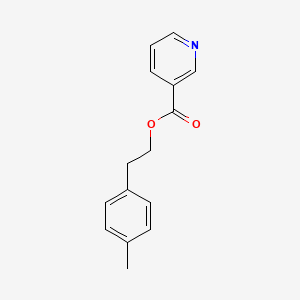
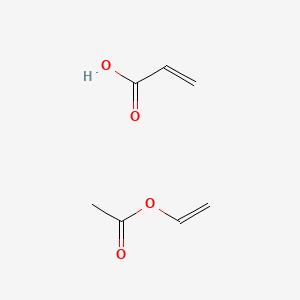
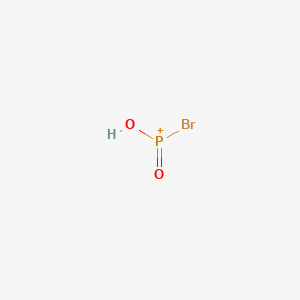
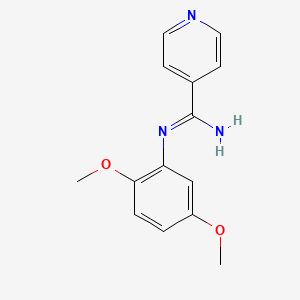

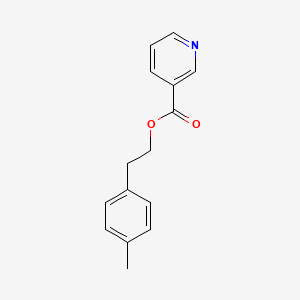
![6-[2-(4-Methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702728.png)
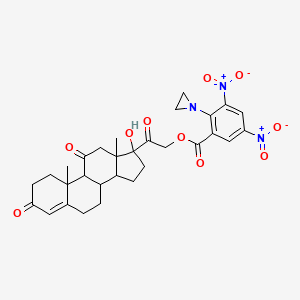
![1-Ethyl-1h-naphtho[1,8-de][1,2,3]triazine](/img/structure/B14702759.png)
